2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol
Overview
Description
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is a chemical compound notable for its unique structural features, including a fluoro-substituted aromatic ring and an alcohol functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a 4-fluoro-2-methylphenoxy moiety attached to a tertiary alcohol derived from 2-methylpropan-1-ol . The presence of the fluorine atom enhances its chemical properties, making it a valuable intermediate in organic synthesis and potentially increasing its lipophilicity, which may facilitate better cellular uptake and bioactivity.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of enzyme interactions and receptor binding. Its structural similarities to other fluorinated compounds suggest that it may possess enhanced potency in various pharmacological assays.
- NADPH Oxidase Inhibition : Analogous compounds like F-apocynin , which contains a similar fluorinated structure, have demonstrated increased inhibition of NADPH oxidase activity. This suggests that this compound could also exhibit similar inhibitory effects, potentially useful in treating inflammatory conditions .
- Anti-inflammatory Properties : The compound's ability to inhibit tumor necrosis factor-alpha (TNFα) release has been noted in related studies. This mechanism is crucial for developing therapies aimed at inflammatory diseases .
- Cell Membrane Permeability : The increased lipophilicity attributed to the fluorine substitution may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-2-methylphenol | Fluorinated phenolic structure | Intermediate in various chemical syntheses |
4-Chloro-2-methylphenol | Chlorinated analog | Different biological activity profiles |
F-apocynin | Methoxy-substituted catechol | Potent inhibitor of NADPH oxidase |
These comparisons highlight the unique aspects of this compound, particularly its potential enhanced stability and biological activity due to fluorination.
Case Studies and Research Findings
Several studies have explored the pharmacokinetic profiles and biological activities of fluorinated compounds similar to this compound:
- Study on Fluorinated Phenols : Research indicates that fluorinated phenols exhibit increased potency as inhibitors of reactive oxygen species (ROS) production. This suggests that compounds like this compound could be effective in reducing oxidative stress-related damage in cells .
- In Vivo Studies : Experimental models have shown that similar compounds can significantly reduce inflammation markers and improve outcomes in diseases characterized by oxidative stress and inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWJBLDLWXIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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